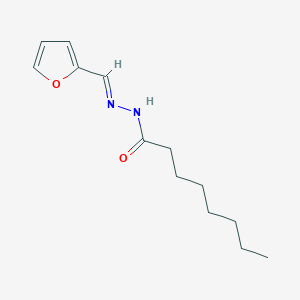![molecular formula C31H21N3O B390999 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile CAS No. 302588-84-7](/img/structure/B390999.png)
3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile is a complex organic compound with a unique structure that includes a naphthoindolizine core
準備方法
The synthesis of 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often include the formation of the naphthoindolizine core through cyclization reactions, followed by the introduction of benzoyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile can be compared with other similar compounds, such as:
(2S,3S,12aR)-3-benzoyl-2-(3-methoxyphenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile: This compound has a methoxy group instead of a phenyl group, which may alter its chemical and biological properties.
(2S,3S,12aR)-3-benzoyl-2-(4-methylphenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile: The presence of a methyl group can influence the compound’s reactivity and interactions. The uniqueness of this compound lies in its specific structure and the resulting properties that differentiate it from these similar compounds.
特性
CAS番号 |
302588-84-7 |
|---|---|
分子式 |
C31H21N3O |
分子量 |
451.5g/mol |
IUPAC名 |
(2S,3S,12aR)-3-benzoyl-2-phenyl-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile |
InChI |
InChI=1S/C31H21N3O/c32-19-31(20-33)27-18-16-25-24-14-8-7-9-21(24)15-17-26(25)34(27)29(28(31)22-10-3-1-4-11-22)30(35)23-12-5-2-6-13-23/h1-18,27-29H/t27-,28-,29+/m1/s1 |
InChIキー |
VHHUAHNLOIAENO-NLDZOOGBSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(diethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390920.png)
![4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390921.png)
![N-(2-chlorobenzylidene)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390922.png)
![2-Bromo-4-nitro-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390923.png)
![2-Bromo-4-[({3-nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B390926.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B390928.png)
![3-(4-bromophenyl)-5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390929.png)
![4-Bromo-2-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol](/img/structure/B390931.png)
![5-({[5-(4-Bromophenyl)-2-furyl]methylene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B390933.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B390934.png)
![4-Chloro-2-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390935.png)

![4-Chloro-N-[4-(heptanoylamino)phenyl]benzamide](/img/structure/B390937.png)
![4-Chloro-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390939.png)
